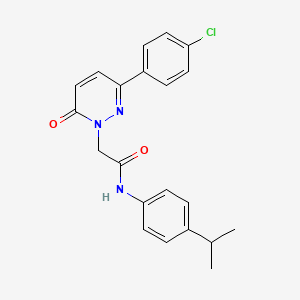
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide" is a structurally complex molecule that includes a chlorophenyl group, a pyridazinone moiety, and an isopropylphenyl-linked acetamide. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules that contain chlorophenyl and acetamide groups, which can be useful in understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl chloride and an amine. For instance, the synthesis of "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and "2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide" likely involves the reaction of 4-chlorophenyl acyl chloride with the corresponding amines . Although the exact synthesis of the compound is not detailed, similar strategies could be employed, with the appropriate precursors for the pyridazinone and isopropylphenyl components.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, the crystal structure of "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" features interwoven sheets linked by N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π(arene) and C—I⋯π(arene) interactions . These interactions are crucial in determining the three-dimensional arrangement and stability of the crystal lattice.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the presence of substituents like chlorophenyl can influence the reactivity through electronic effects, although specific reactions for the compound are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, "2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide" exhibits a non-planar structure due to the dihedral angle between the phenyl rings and the acetamide group, which affects its crystal packing through N—H⋯O hydrogen bonds and weak C—H⋯O and C—H⋯F interactions . These structural features can impact the compound's melting point, solubility, and other physical properties. The vibrational spectroscopic signatures of similar compounds have been characterized using Raman and Fourier transform infrared spectroscopy, providing insights into the molecular vibrations and the effects of rehybridization and hyperconjugation .
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide belongs to a class of compounds that can be synthesized and utilized in various scientific research applications. One notable example of related research involves the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives. These derivatives are synthesized through reactions involving active methylene compounds, leading to products with potential utility in further synthetic and biological applications. The synthesis routes established for these derivatives demonstrate the versatility of pyridazinone frameworks and their derivatives in creating novel compounds with potentially significant scientific applications (Ibrahim & Behbehani, 2014).
Antimicrobial Properties
Derivatives related to the specified compound have been explored for their antimicrobial properties. For instance, novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from diphenylamine (DPA), have shown significant antimicrobial and antifungal activities. These findings suggest that compounds within this chemical framework have the potential for development into antimicrobial and antifungal agents, contributing to the field of infectious disease research (Kumar & Mishra, 2015).
Heterocyclic Chemistry and Biological Activity
The synthesis and investigation of pyridazinone derivatives, such as the one described, are of significant interest in heterocyclic chemistry and drug discovery. These compounds often exhibit a range of biological activities, making them valuable scaffolds for the development of new therapeutic agents. Research into the synthesis of novel heterocyclic compounds using pyridazinone derivatives as starting materials or intermediates can lead to the discovery of new drugs with various pharmacological activities. The exploration of these derivatives' reactivity and potential biological applications contributes to the broader understanding of heterocyclic compounds in medicinal chemistry (Sayed et al., 2003).
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14(2)15-5-9-18(10-6-15)23-20(26)13-25-21(27)12-11-19(24-25)16-3-7-17(22)8-4-16/h3-12,14H,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOBDBBEIHZNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2522957.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)
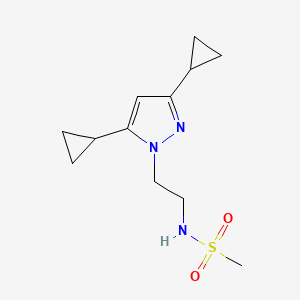
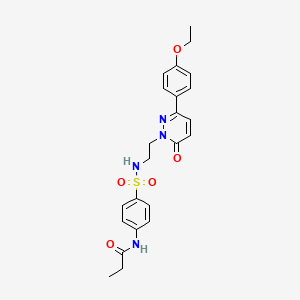
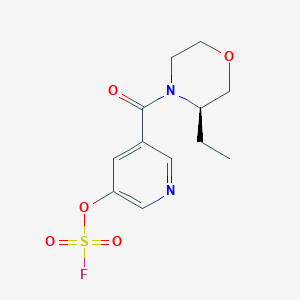
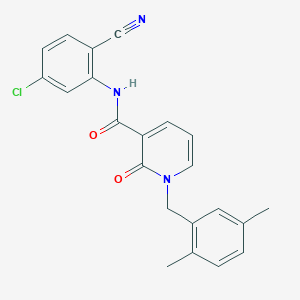
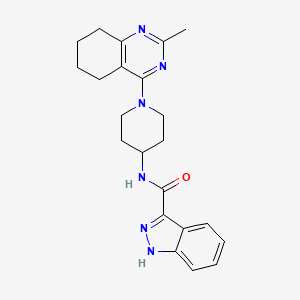
![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)
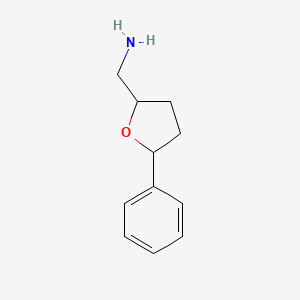
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-N-pyridin-4-ylbenzamide](/img/structure/B2522972.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2522974.png)
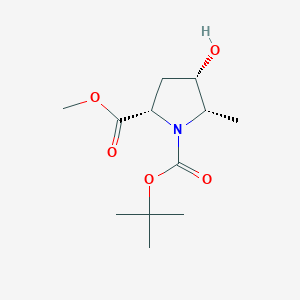
![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2522979.png)
![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)